molecular formula C6H12ClN3O2 B6254039 1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 2503203-43-6

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B6254039
CAS No.: 2503203-43-6
M. Wt: 193.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3O2·HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate is then reacted with formic acid to yield 5-(ethoxymethyl)-1,2,4-oxadiazole. The final step involves the reaction of this oxadiazole derivative with formaldehyde and ammonium chloride to produce 1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.

    Industry: It is used in the development of new agricultural chemicals and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit bacterial cell wall synthesis and interfere with protein synthesis.

Comparison with Similar Compounds

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole: A simpler compound with similar chemical properties but lacking the ethoxymethyl and methanamine groups.

    5-(Ethoxymethyl)-1,2,4-triazol-3-ylmethanamine hydrochloride: A structurally similar compound with a triazole ring instead of an oxadiazole ring, which may exhibit different biological activities.

    1,2,4-Triazole derivatives: These compounds have a similar nitrogen-rich heterocyclic structure and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2503203-43-6

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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